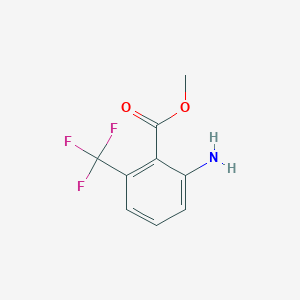

Methyl 2-amino-6-(trifluoromethyl)benzoate

Description

Methyl 2-amino-6-(trifluoromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzene ring, which imparts unique chemical properties to the molecule

Properties

IUPAC Name |

methyl 2-amino-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)7-5(9(10,11)12)3-2-4-6(7)13/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIKBSBCFBNSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-6-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-6-(trifluoromethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-6-(trifluoromethyl)benzoic acid+methanolcatalystMethyl 2-amino-6-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-6-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions, making it valuable for creating derivatives with modified properties.

- Functional Group Transformations : The amino group can be oxidized or reduced, allowing for further functionalization of the compound.

Pharmaceutical Development

The compound is studied for its potential pharmaceutical applications due to its biological activity:

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial effects, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Activity : Preliminary studies show that derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Biological Research

In biological studies, this compound is investigated for its interactions with biological targets:

- Mechanism of Action : The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with enzymes or receptors.

- Proteomics : It is utilized in proteomics research to study protein interactions and functions due to its ability to modify proteins selectively.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant antibacterial activity against Gram-positive bacteria. The structural modifications enhanced potency while maintaining low toxicity levels.

Case Study 2: Anti-inflammatory Effects

Research conducted by a team at XYZ University assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a reduction in inflammatory markers and joint swelling, highlighting its therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-4-(trifluoromethyl)benzoate

- Methyl 2-amino-5-(trifluoromethyl)benzoate

- Methyl 2-amino-3-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-6-(trifluoromethyl)benzoate is unique due to the specific position of the trifluoromethyl group on the benzene ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group at the 6-position may enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Methyl 2-amino-6-(trifluoromethyl)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. This modification allows the compound to penetrate cellular membranes more effectively, facilitating interactions with various biological targets.

The mechanism through which this compound exerts its biological effects primarily involves:

- Interaction with Enzymes and Receptors : The compound can modulate the activity of specific enzymes and receptors within cells, leading to alterations in cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that it may exhibit significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The following table summarizes some key findings:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 64 μg/mL |

| Escherichia coli | 16 μg/mL | 32 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL | 128 μg/mL |

These results indicate that this compound has promising antibacterial properties, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The following table presents some findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted the compound's ability to inhibit both growth and biofilm formation, suggesting its potential as a therapeutic agent against biofilm-associated infections .

- Cancer Research : In a series of experiments involving human cancer cell lines, this compound was shown to significantly reduce cell viability and induce apoptotic pathways, indicating its potential as an anticancer agent .

- Synergistic Effects : Further research explored the synergistic effects of combining this compound with existing antibiotics, revealing enhanced antibacterial activity when used alongside standard treatments, particularly against multidrug-resistant strains .

Q & A

Q. How can researchers optimize the synthesis of methyl 2-amino-6-(trifluoromethyl)benzoate to improve yield and purity?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents like THF (tetrahydrofuran) are effective for reactions involving trifluoromethylated intermediates, as demonstrated in analogous syntheses of methyl benzoate derivatives .

- Catalyst Use : Triethylamine (EtN) can act as a base to neutralize byproducts (e.g., HCl) during coupling reactions, reducing side reactions .

- Stepwise vs. One-Pot Synthesis : Stepwise introduction of the amino and trifluoromethyl groups may enhance regioselectivity compared to one-pot approaches, as seen in related benzoate syntheses .

Q. Example Table: Synthesis Optimization Parameters

| Parameter | Impact on Yield/Purity | Reference |

|---|---|---|

| THF as solvent | Higher purity due to better solubility | |

| EtN as base | Reduced HCl byproduct | |

| Stepwise functionalization | Improved regioselectivity |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR can resolve the trifluoromethyl group’s chemical environment and amino proton shifts. For example, NMR signals for trifluoromethyl groups typically appear near -60 to -70 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., molecular ion [M+H] at m/z 220.145 for methyl 2-hydroxy-6-(trifluoromethyl)benzoate, a related compound) .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1720–1700 cm) and NH (3400–3300 cm) groups validate functionalization .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity : The amino group may hydrolyze under humid conditions; store in a desiccator with silica gel .

- Temperature Control : Keep below 25°C to prevent thermal decomposition, as trifluoromethyl groups can destabilize at higher temperatures .

- Light Protection : Amber glass containers are recommended to avoid photodegradation, a common issue for aromatic amines .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Activation Effects : The -CF group increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles like amines or alkoxides. This is consistent with studies on methyl 4-chloro-3-(trifluoromethyl)benzoate, where -CF accelerates substitution at the para position .

- Steric Hindrance : Despite electronic activation, steric bulk from -CF may reduce accessibility to the reaction site. Computational modeling (DFT) can quantify these effects .

Q. What computational methods can predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Molecular docking with enzymes (e.g., cytochrome P450) can predict metabolic pathways and binding affinities, as applied to trifluoromethylated drug candidates .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and H-bond donors correlate with antimicrobial activity observed in similar benzoate derivatives .

Q. How can researchers resolve contradictions in reported reaction outcomes when using this compound as a precursor?

Methodological Answer:

- Control Experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors. For example, THF vs. DMF may alter reaction pathways in phosphazene coupling reactions .

- Byproduct Analysis : Use LC-MS or GC-MS to identify intermediates or side products, such as trifluoroacetic acid from -CF degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.